molecular formula C16H16N2O5S B5826792 N-1,3-benzodioxol-5-yl-N~3~-(phenylsulfonyl)-beta-alaninamide

N-1,3-benzodioxol-5-yl-N~3~-(phenylsulfonyl)-beta-alaninamide

Cat. No.: B5826792
M. Wt: 348.4 g/mol
InChI Key: LOHUZYPEICMOIO-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N~3~-(phenylsulfonyl)-beta-alaninamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzodioxole ring and a phenylsulfonyl group attached to a beta-alaninamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N~3~-(phenylsulfonyl)-beta-alaninamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the phenylsulfonyl group. These intermediates are then coupled with beta-alaninamide under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-N~3~-(phenylsulfonyl)-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the efficiency and outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N~3~-(phenylsulfonyl)-beta-alaninamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-1,3-benzodioxol-5-yl-N~3~-(phenylsulfonyl)-beta-alaninamide include:

  • N-1,3-benzodioxol-5-yl-N’- (3-chlorophenyl)urea
  • N-1,3-benzodioxol-5-yl-N’- (3,4-dichlorobenzyl)urea
  • N-1,3-benzodioxol-5-yl-N’-3-pyridinylurea

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it particularly valuable in specific research applications where other compounds may not be as effective.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(1,3-benzodioxol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c19-16(18-12-6-7-14-15(10-12)23-11-22-14)8-9-17-24(20,21)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHUZYPEICMOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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